molecular formula C9H11ClN2 B2577333 2-methyl-1H-indol-3-amine hydrochloride CAS No. 1909327-82-7

2-methyl-1H-indol-3-amine hydrochloride

Cat. No. B2577333
CAS RN: 1909327-82-7
M. Wt: 182.65
InChI Key: VYQNCVXNIUYWKU-UHFFFAOYSA-N
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Description

“2-methyl-1H-indol-3-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Chemical Reactions Analysis

Indole derivatives have diverse biological activities and have been found in many important synthetic drug molecules . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Biochemistry

MIEH is widely used in biochemistry research. The indole nucleus in MIEH is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology .

Pharmacology

In pharmacology, MIEH is a versatile compound. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Cancer Research

Indole derivatives, such as MIEH, have been used in cancer research . They have shown potential in the treatment of cancer cells .

Microbiology

MIEH and other indole derivatives have been used in microbiology for the treatment of microbes .

Treatment of Disorders

Indole derivatives like MIEH have been used in the treatment of different types of disorders in the human body .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Antiviral Research

Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of antiviral agents .

Antitubercular Research

Indole derivatives have been investigated for their in vitro antitubercular activity . They have shown potential in the active and dormant state against Mycobacterium tuberculosis and Mycobacterium bovis .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-methyl-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNCVXNIUYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-indol-3-amine hydrochloride

CAS RN

1909327-82-7
Record name 2-methyl-1H-indol-3-amine hydrochloride
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